2-(1-Phenylethyl)azepane
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Overview
Description
2-(1-Phenylethyl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the azepane ring. Azepanes are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylethyl)azepane typically involves the reaction of azepane with phenylethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where azepane acts as a nucleophile and attacks the electrophilic carbon of the phenylethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of azepane, enhancing its nucleophilicity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Phenylethyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, bases.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
2-(1-Phenylethyl)azepane has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology and medicine, azepane derivatives are explored for their potential as therapeutic agents, including antidiabetic, anticancer, and DNA-binding reagents . The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, facilitating its biological activity. The azepane ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Azepane: The parent compound without the phenylethyl group.
Hexahydroazepine: Another derivative with similar structural features.
Homopiperidine: A six-membered ring analog with similar chemical properties.
Uniqueness: 2-(1-Phenylethyl)azepane is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and binding affinity to biological targets, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-(1-phenylethyl)azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-15-14/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPRWIHCYUTYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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